molecular formula C11H14N2O4 B14176543 {4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid CAS No. 919771-86-1

{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid

Cat. No.: B14176543
CAS No.: 919771-86-1
M. Wt: 238.24 g/mol
InChI Key: LVPCRUVAFOJHKV-UHFFFAOYSA-N
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Description

{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is a chemical compound with a unique structure that includes an aminoethylcarbamoyl group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 2-aminoethyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

919771-86-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[4-(2-aminoethylcarbamoyl)phenoxy]acetic acid

InChI

InChI=1S/C11H14N2O4/c12-5-6-13-11(16)8-1-3-9(4-2-8)17-7-10(14)15/h1-4H,5-7,12H2,(H,13,16)(H,14,15)

InChI Key

LVPCRUVAFOJHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)OCC(=O)O

Origin of Product

United States

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